Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[bicyclo[410]heptane-2,2’-oxirane]-3’-carbonitrile is a unique organic compound characterized by its spirocyclic structure, which includes a bicycloheptane ring fused with an oxirane ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[410]heptane-2,2’-oxirane]-3’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
Spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carbonitrile involves its reactivity towards various nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing for ring-opening reactions that can lead to the formation of various derivatives. The carbonitrile group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]
- Ethyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate
Uniqueness
Spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the spirocyclic structure with the oxirane and carbonitrile functionalities makes it a versatile compound in various chemical transformations.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C9H11NO/c10-5-8-9(11-8)3-1-2-6-4-7(6)9/h6-8H,1-4H2 |
InChI Key |
BDAMQYANUSNIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2C3(C1)C(O3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.